Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate
CAS No.: 190957-31-4
Cat. No.: VC2883494
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 190957-31-4 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | ethyl (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H19NO3/c1-3-19-15(18)13-9-14(17)16(10-13)11(2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3/t11-,13-/m1/s1 |
| Standard InChI Key | BIKRYOSLVLNBBR-DGCLKSJQSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=CC=C2 |
| SMILES | CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)C1CC(=O)N(C1)C(C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Basic Properties
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is a chiral organic compound with two defined stereogenic centers. It belongs to the pyrrolidine class of heterocyclic compounds and features a lactam functionality. The compound is characterized by its specific configuration at two carbon centers, providing the (1R, 3R) stereochemistry that distinguishes it from other possible stereoisomers.
Identification Parameters
The compound is formally identified through various standardized chemical identifiers. The most critical identification parameters are summarized in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate |
| Alternative Names | 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, ethyl ester,[R-(R*,R*)]- |
| 3-Pyrrolidinecarboxylic acid, 5-oxo-1-[(1R)-1-phenylethyl]-, ethyl ester, (3R)- | |
| CAS Registry Number | 190957-31-4 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Standard Purity | 97% |
| Research Category | Intermediates |
This compound contains a pyrrolidine ring with an oxo (ketone) functionality at position 5, a phenylethyl group attached to the nitrogen atom, and an ethyl carboxylate group at position 3 .
Structural Characteristics and Stereochemistry
Molecular Structure
The molecular structure of Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate features a five-membered pyrrolidine ring with several key functional groups. The compound incorporates:
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A pyrrolidine heterocyclic core
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A carbonyl group (oxo) at position 5 of the pyrrolidine ring
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An ethyl ester functionality at position 3
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A phenylethyl substituent attached to the nitrogen atom
Stereochemical Features
The compound's name indicates specific stereochemistry with (1R, 3R) configuration, signifying:
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R configuration at position 1 (the carbon of the phenylethyl substituent attached to the nitrogen)
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R configuration at position 3 (the carbon bearing the ester group)
This specific stereochemistry is crucial for the compound's biological activity and synthetic utility. The defined stereochemical centers differentiate this molecule from similar compounds with alternative configurations, such as the (S)-methyl analogue described in the chemical literature .
Physical and Chemical Properties
Predicted Physical Properties
While specific experimental data for Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate is limited in the available literature, its properties can be estimated based on structurally related compounds:
Chemical Reactivity
The compound contains several reactive functional groups that define its chemical behavior:
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The ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The amide (lactam) group is relatively stable but can participate in various transformations
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The chiral centers make it valuable for stereoselective reactions and as a chiral building block
Synthesis and Preparation Methods
Related Synthetic Procedures
Research involving related compounds indicates potential synthetic relevance in pharmaceutical development. For instance, search results mention preparation of "(1R, 3R)-[1-(1-phenylethyl)-pyrrolidin-3-yl]-methanol" which appears to be utilized in the synthesis of beta-lactamase inhibitors . This suggests that Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate may serve as an intermediate in similar synthetic pathways.
The related compound, (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, which differs only in stereochemistry at position 3 and the ester group, provides a model for potential synthetic approaches .
Applications and Research Significance
Pharmaceutical Applications
Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate likely serves important functions in pharmaceutical research:
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As a chiral building block for more complex drug candidates
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As an intermediate in the synthesis of biologically active compounds
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In the development of enzyme inhibitors or receptor modulators
Related pyrrolidine compounds have been documented to function as key intermediates in pharmaceutical synthesis, particularly in the development of analgesics, anti-inflammatory agents, and antibacterial compounds .
Synthetic Utility
The defined stereochemistry and functional group arrangement make this compound valuable in organic synthesis:
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As a chiral auxiliary or template for stereoselective reactions
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As a building block for heterocyclic compound libraries
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In the synthesis of more complex nitrogen-containing compounds
Research Context
Scientific literature indicates that related pyrrolidine derivatives have been used in biochemical research investigating enzyme inhibition and receptor interactions . The specific stereochemistry of Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate likely provides distinct binding properties that make it useful for structure-activity relationship studies.
Comparative Analysis with Related Compounds
Structural Analogues
Several related compounds appear in chemical databases and literature, with variations in stereochemistry or functional groups:
Structure-Property Relationships
The variation in functional groups among these related compounds leads to significant differences in:
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Solubility profiles and partition coefficients
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Chemical reactivity and stability
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Potential for biological activity and binding properties
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Utility in different synthetic pathways
The ethyl ester in Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate likely provides intermediate reactivity compared to the more reactive acid chloride derivative and the less reactive methyl ester analogue.
Current Research and Development
Pharmaceutical Development
The available search results suggest that pyrrolidine derivatives with the 5-oxo-1-(1-phenylethyl) scaffold are being investigated in pharmaceutical contexts. For example, related compounds have been utilized in the development of beta-lactamase inhibitors effective against gram-negative pathogens . This indicates potential utility of Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate in antibiotic research.
Synthetic Methodology Research
Compounds with defined stereochemistry like Ethyl (1R, 3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate are valuable tools in developing new synthetic methodologies. Research into stereoselective reactions and asymmetric synthesis often employs such compounds as model substrates or intermediates.
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